molecular formula C13H14N2 B7974621 4-(3-Ethylphenyl)pyridin-3-amine

4-(3-Ethylphenyl)pyridin-3-amine

Cat. No.: B7974621
M. Wt: 198.26 g/mol
InChI Key: ZMKLLCWVSDSWRW-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a pyridine ring substituted with an amine group at the 3-position and an ethylphenyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylphenyl)pyridin-3-amine can be achieved through various methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For example, 4-bromo-3-ethylphenylpyridine can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(3-Ethylphenyl)pyridin-3-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Ethylphenyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

4-(3-Ethylphenyl)pyridin-3-amine can be compared with other pyridine derivatives, such as:

    4-Phenylpyridin-3-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    4-(3-Methylphenyl)pyridin-3-amine: Contains a methyl group instead of an ethyl group, which may result in different steric and electronic effects.

    4-(3-Isopropylphenyl)pyridin-3-amine: Contains an isopropyl group, which may influence its solubility and interaction with biological targets.

The presence of the ethyl group in this compound imparts unique properties that may enhance its effectiveness in certain applications compared to its analogs.

Properties

IUPAC Name

4-(3-ethylphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-10-4-3-5-11(8-10)12-6-7-15-9-13(12)14/h3-9H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKLLCWVSDSWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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